molecular formula C10H13N3O3 B6605442 methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate CAS No. 1849566-84-2

methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate

Cat. No.: B6605442
CAS No.: 1849566-84-2
M. Wt: 223.23 g/mol
InChI Key: ZEZILBAGIAOBGD-UHFFFAOYSA-N
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Description

Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for constructing functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring’s inherent strain and the pyrimidine ring’s aromaticity contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate is unique due to the presence of both the methoxy group and the pyrimidine ring, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-9(14)8-3-4-13(8)7-5-11-10(16-2)12-6-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZILBAGIAOBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)N2CCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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